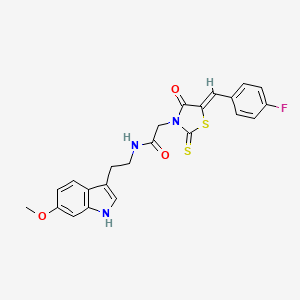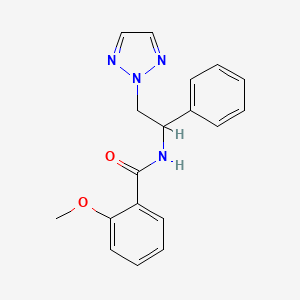![molecular formula C9H14O2 B2821079 8-Methoxy-2-oxadispiro[2.0.34.23]nonane CAS No. 1935988-35-4](/img/structure/B2821079.png)
8-Methoxy-2-oxadispiro[2.0.34.23]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-oxadispiro[2.0.34.23]nonane, also known as MON, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure and properties that make it an interesting subject of study. In
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its activity against diseases, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have an effect on the immune system, stimulating the production of certain cytokines and chemokines that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Methoxy-2-oxadispiro[2.0.34.23]nonane in lab experiments is its unique structure and properties. This makes it a useful tool for studying the mechanisms of disease and the effects of drugs on these mechanisms. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on 8-Methoxy-2-oxadispiro[2.0.34.23]nonane. One area of research is in the development of new drugs based on the structure of this compound. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of research is in the study of the mechanism of action of this compound. By understanding how this compound works, researchers may be able to develop new drugs that are more effective and have fewer side effects. Finally, there is also potential for research on the synthesis of this compound, with the goal of developing more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
The synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane is a complex process that involves several steps. The first step is the preparation of the starting material, which is a compound called 2-oxa-6-azaspiro[3.3]heptane. This compound is then reacted with methoxyamine hydrochloride to form a new compound called 6-methoxy-2-oxa-6-azaspiro[3.3]heptane. The final step involves the reaction of this compound with a reagent called trifluoroacetic anhydride to form this compound.
Applications De Recherche Scientifique
8-Methoxy-2-oxadispiro[2.0.34.23]nonane has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and viral infections. In addition, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
8-methoxy-2-oxadispiro[2.0.34.23]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-10-7-5-9(6-11-9)8(7)3-2-4-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXXJCSUSOBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C13CCC3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)
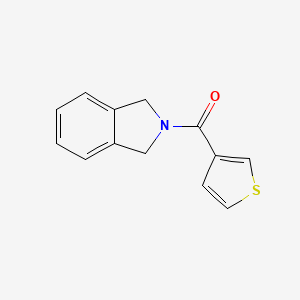


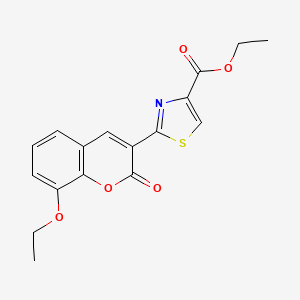
![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)
![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
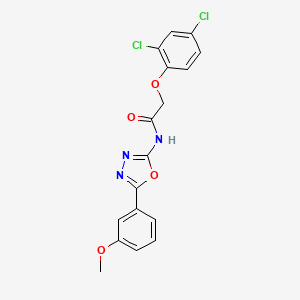
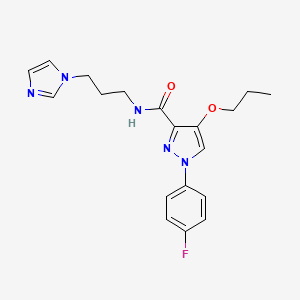

![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)
